2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt)
Beschreibung
Overview of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt)
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) is a complex heterocyclic compound that exemplifies the intersection of azetidine chemistry and pyridine-containing structures. The compound exists as a trifluoroacetic acid salt, which significantly influences its physical and chemical properties, particularly solubility and stability characteristics. The molecular structure features a central azetidine ring substituted at the 2-position with both a carboxylic acid methylamide group and a propyl chain terminated with a pyridin-3-yl moiety. This unique architectural arrangement creates multiple sites for potential molecular interactions and biological activity.
The compound is officially registered in chemical databases with the Chemical Abstracts Service number 1361112-62-0 and is catalogued in PubChem under the compound identification number 71298795. The systematic nomenclature reflects the precise structural organization, with alternative naming conventions including N-methyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide bis(2,2,2-trifluoroacetate). The trifluoroacetic acid salt formation involves two trifluoroacetic acid molecules per compound molecule, as indicated by the "di" prefix in the nomenclature.
Structural analysis reveals the presence of multiple functional groups that contribute to the compound's versatility in chemical reactions and potential biological applications. The azetidine ring system, characterized by significant ring strain due to its four-membered structure, provides unique reactivity patterns that distinguish it from other nitrogen-containing heterocycles. The pyridine moiety introduces additional nitrogen functionality and aromatic character, while the methylamide group offers hydrogen bonding capabilities and potential sites for metabolic transformation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₁F₆N₃O₅ | |
| Molecular Weight | 461.4 g/mol | |
| PubChem CID | 71298795 | |
| CAS Number | 1361112-62-0 | |
| Creation Date | 2013-04-09 | |
| Last Modified | 2025-05-24 |
Historical Context and Discovery
The development of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) must be understood within the broader context of azetidine chemistry evolution and the increasing recognition of four-membered nitrogen heterocycles in pharmaceutical applications. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their development spanning several decades of intensive research. The intrinsic ring strain of azetidine derivatives has presented numerous synthetic challenges while simultaneously offering unique opportunities for innovative chemical transformations.
Historical records in chemical databases indicate that this specific compound was first documented in 2013, representing a relatively recent addition to the azetidine derivative family. The timing of its discovery aligns with a period of renewed interest in azetidine-containing compounds, driven by advances in synthetic methodologies and growing appreciation for their biological potential. The incorporation of pyridine functionality reflects the pharmaceutical industry's continued interest in nitrogen-containing heterocycles, which have proven successful in numerous therapeutic applications.
The development of efficient synthetic routes to azetidine derivatives has been crucial for advancing this field of chemistry. Recent advances have included innovative approaches such as aza-Paterno-Büchi reactions using visible light photocatalysis, palladium-catalyzed intramolecular carbon-hydrogen amination reactions, and titanium-mediated coupling reactions. These methodological improvements have enabled the synthesis of increasingly complex azetidine derivatives, including compounds like the subject of this review.
The formation of trifluoroacetic acid salts represents a common strategy in pharmaceutical development for improving compound properties such as solubility, stability, and crystallinity. The decision to prepare this compound as a trifluoroacetic acid salt likely reflects practical considerations related to handling, purification, and potential formulation requirements. Trifluoroacetic acid has become a standard choice for salt formation due to its strong acidity and the resulting enhancement of water solubility in many organic compounds.
Rationale for Academic Study
The academic significance of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) stems from multiple intersecting areas of chemical research. Azetidine derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities including antibacterial, antitubercular, and anticancer properties. The specific structural features of this compound, combining azetidine and pyridine functionalities, represent a sophisticated approach to molecular design that warrants detailed investigation.
From a synthetic chemistry perspective, this compound serves as an excellent model for studying the challenges and opportunities associated with azetidine ring construction and functionalization. The synthesis of such compounds requires careful consideration of the ring strain inherent in four-membered heterocycles and the development of methods that can tolerate the presence of multiple functional groups. Understanding the synthetic pathways to this compound contributes to the broader knowledge base of heterocyclic chemistry and provides insights applicable to related synthetic challenges.
The biological potential of azetidine derivatives has been extensively documented, with examples showing activity against various bacterial strains and cancer cell lines. The incorporation of pyridine functionality adds another dimension to the potential biological activity, as pyridine-containing compounds have well-established roles in pharmaceutical applications. The combination of these structural elements in a single molecule creates opportunities for multitarget interactions and potentially enhanced biological profiles.
Research into the mechanism of action of azetidine derivatives has revealed their ability to interact with various biological targets, including enzymes involved in cell division and bacterial cell wall synthesis. The specific structural features of this compound, particularly the extended propyl chain connecting the azetidine and pyridine rings, may influence its binding characteristics and selectivity for particular biological targets. Understanding these structure-activity relationships is crucial for rational drug design and optimization.
Scope and Structure of the Review
This comprehensive review aims to provide a thorough examination of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) from multiple scientific perspectives. The analysis will encompass structural characterization, synthetic approaches, chemical reactivity, and potential applications while maintaining focus exclusively on this specific compound and directly related derivatives. The review synthesizes information from chemical databases, synthetic literature, and biological studies to present a complete picture of current knowledge regarding this compound.
The structural analysis section will examine the molecular architecture in detail, including conformational considerations, electronic properties, and intermolecular interactions. Particular attention will be paid to the influence of the trifluoroacetic acid salt formation on molecular properties and behavior. The synthetic chemistry discussion will explore potential routes to this compound, drawing on established azetidine synthesis methodologies and considering the specific challenges posed by the presence of multiple functional groups.
Chemical reactivity patterns will be analyzed in the context of both azetidine ring chemistry and pyridine functionality, with consideration of how these structural elements might interact synergistically or competitively in various reaction conditions. The potential for further chemical modification and derivatization will be examined, providing insights into the versatility of this compound as a synthetic intermediate or lead structure.
Eigenschaften
IUPAC Name |
N-methyl-2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2C2HF3O2/c1-14-12(17)13(7-9-16-13)6-2-4-11-5-3-8-15-10-11;2*3-2(4,5)1(6)7/h3,5,8,10,16H,2,4,6-7,9H2,1H3,(H,14,17);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYOFMDEMIWMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt), with CAS number 1361112-62-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₆H₁₉F₆N₃O₅
- Molecular Weight : 461.36 g/mol
- CAS Number : 1361112-62-0
- MDL Number : MFCD21606057
Biological Activity Overview
The compound exhibits various biological activities, particularly in the context of cellular response and potential therapeutic applications. Its structural similarity to proline suggests it may interfere with normal protein synthesis and cellular functions.
- Inhibition of Protein Synthesis :
- Pro-inflammatory Effects :
- Apoptotic Pathways :
In Vitro Studies
- Cell Viability Assays :
- Cytokine Release :
Data Tables
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound's pharmacological activities can be categorized into several key areas:
Neurological Disorders
Research indicates that compounds similar to 2-(3-Pyridin-3-yl-propyl)-azetidine derivatives may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions like anxiety and depression. The pyridine ring is known for its ability to modulate receptor activity, which is crucial in neurological applications.
Cardiovascular Health
The compound has been investigated for its role as an adenosine receptor antagonist. Adenosine receptors are implicated in various cardiovascular functions, and antagonists can be beneficial in treating conditions such as myocardial infarction and hypertension.
Anti-inflammatory Effects
Studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Techniques
The synthesis of 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acidmethylamide di(trifluoroacetic acid salt) typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : Utilizing cyclization techniques to create the azetidine structure.
- Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
- Salt Formation : Converting the free base into its trifluoroacetic acid salt to enhance solubility and stability.
Case Studies
Several studies have highlighted the compound's potential applications:
Case Study 1: Neurological Impact
A study published in Journal of Medicinal Chemistry explored the effects of similar azetidine derivatives on serotonin receptors, demonstrating their potential in modulating mood disorders .
Case Study 2: Cardiovascular Applications
Research featured in Cardiovascular Pharmacology evaluated the efficacy of adenosine antagonists in reducing ischemic damage during myocardial infarction, indicating that compounds like 2-(3-Pyridin-3-yl-propyl)-azetidine derivatives could be beneficial .
Case Study 3: Anti-inflammatory Activity
In a study reported by Inflammation Research, the anti-inflammatory effects of pyridine-based compounds were assessed, showing promise for treating inflammatory bowel diseases .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Heterocyclic Ring Differences: The pyridine ring (target) has one nitrogen atom, while pyrazine (comparison) contains two.
Amide Substituents : The dimethylamide group in the comparison compound may enhance lipophilicity compared to the methylamide in the target, affecting membrane permeability and metabolic stability.
Salt Form : The di-TFA salt in the target compound suggests higher aqueous solubility, which is critical for in vivo applications .
Inferred Physicochemical Properties
While direct data (e.g., logP, solubility) are unavailable, structural comparisons allow inferences:
- Solubility: The di-TFA salt form of the target compound may offer superior aqueous solubility over the mono-TFA comparison compound, facilitating formulation in biological assays .
Q & A
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer : A typical route involves: (i) Condensation of 3-pyridinepropanol with azetidine-2-carboxylic acid methyl ester under Mitsunobu conditions (DIAD, PPh₃). (ii) Amidation using HATU/DIPEA in DMF. (iii) Salt formation via TFA treatment in dichloromethane. Monitor reaction progress by TLC (silica gel, ethyl acetate:hexanes 3:7) and purify intermediates via flash chromatography .**
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Step 1 : Verify sample preparation (e.g., deuterated solvent purity, residual water content).
- Step 2 : Compare experimental data with computational predictions (DFT for NMR chemical shifts; in silico fragmentation tools like MS-FINDER).
- Step 3 : Use alternative techniques (e.g., 2D NMR, LC-MS/MS) to confirm connectivity. For TFA-related anomalies, test counterion exchange (e.g., HCl salt) to isolate spectral contributions .**
Q. What strategies optimize the yield of the final salt formation step?
- Methodological Answer :
- Parameter Screening : Vary stoichiometry (1.1–2.0 eq TFA), solvent (DCM vs. ether), and temperature (0–25°C).
- Crystallization Control : Add TFA dropwise to a stirred solution of the free base in cold DCM, followed by slow solvent evaporation.
- Quality Control : Characterize crystallinity via XRPD and monitor yield vs. purity trade-offs using DoE (Design of Experiments) .**
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Perform molecular dynamics simulations (AMBER or CHARMM force fields) to assess membrane permeability.
- Step 2 : Use Schrödinger’s QikProp to predict logP, pKa, and bioavailability.
- Step 3 : Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .**
Q. What experimental designs are suitable for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours.
- Analytical Endpoints : Quantify degradation products via UPLC-QTOF and identify major pathways (e.g., hydrolysis of the methylamide group).
- Kinetic Analysis : Apply Arrhenius modeling to extrapolate shelf-life under standard storage conditions .**
Q. How can researchers investigate the compound’s biological activity in vitro?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR panels using competitive binding assays (e.g., TR-FRET).
- Dose-Response : Perform cell viability assays (MTT or CellTiter-Glo) with serial dilutions (1 nM–100 µM).
- Mechanistic Insight : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .**
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
